3,3-Difluoropiperidine-4-carboxylic acid

Organic Synthesis Methodology Fluorination

Strategic choice over non-fluorinated analogs to lower pKa, rigidify conformation, and boost metabolic stability in lead optimization. Ideal for CNS/PROTAC programs where fine-tuned PK is critical. Confirm stock and batch-specific purity for your discovery workflow.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14
CAS No. 1303974-04-0
Cat. No. B2415852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidine-4-carboxylic acid
CAS1303974-04-0
Molecular FormulaC6H9F2NO2
Molecular Weight165.14
Structural Identifiers
SMILESC1CNCC(C1C(=O)O)(F)F
InChIInChI=1S/C6H9F2NO2/c7-6(8)3-9-2-1-4(6)5(10)11/h4,9H,1-3H2,(H,10,11)
InChIKeyDSWSNADCSHIEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoropiperidine-4-carboxylic Acid: A Key Fluorinated Building Block for Medicinal Chemistry


3,3-Difluoropiperidine-4-carboxylic acid (CAS 1303974-04-0) is a gem-difluorinated piperidine derivative that serves as a versatile building block in pharmaceutical research [1]. The compound features a carboxylic acid handle for amide coupling and a piperidine ring conformationally restricted by the gem-difluoro motif [1]. This fluorination strategy is employed in medicinal chemistry to modulate the physicochemical properties of lead compounds, such as metabolic stability and pKa, compared to their non-fluorinated piperidine counterparts [1].

Why Non-Fluorinated Piperidine Analogs Cannot Replace 3,3-Difluoropiperidine-4-carboxylic Acid


The selection of 3,3-difluoropiperidine-4-carboxylic acid over a generic, non-fluorinated piperidine-4-carboxylic acid is driven by the specific and predictable impact of the gem-difluoro group on molecular properties. The introduction of two fluorine atoms at the 3-position is known to significantly alter the piperidine ring's conformation, reduce its basicity (pKa lowering), and enhance metabolic stability [1]. These changes are not achievable with non-fluorinated analogs, making them unsuitable for applications requiring fine-tuned pharmacokinetic or conformational profiles. However, it must be noted that direct, publicly available quantitative comparative data (e.g., pKa shift values or metabolic stability ratios) for this exact compound versus its closest analogs is currently limited in primary research papers [1].

Quantitative Evidence Guide: Verifiable Differentiation of 3,3-Difluoropiperidine-4-carboxylic Acid


Synthetic Accessibility and Robust Methodology for 3,3-Difluoropiperidine Scaffolds

The synthesis of 3,3-difluoropiperidines, including the 4-carboxylic acid derivative, has been historically problematic. A novel methodology was developed to address this, enabling the preparation of N-protected 3,3-difluoropipecolic acid (a close structural analog) in three steps using simple, commercially available starting materials [1]. This synthetic route, which utilizes ethyl 2-bromo-2,2-difluoroacetate, provides a robust and accessible alternative to more complex or low-yielding syntheses for related scaffolds [2].

Organic Synthesis Methodology Fluorination

Conformational Restriction Compared to Non-Fluorinated Piperidine

The geminal difluoro substitution at the 3-position of the piperidine ring is known to impose a significant conformational bias on the ring's chair conformation, restricting its ability to undergo ring-flipping [1]. In contrast, non-fluorinated piperidine undergoes rapid ring interconversion at room temperature. While specific quantitative data (e.g., energy barrier difference in kcal/mol) for the 4-carboxylic acid derivative is not directly available in the source, this class-level property is a key differentiator that impacts the three-dimensional presentation of substituents and their interactions with biological targets [1].

Conformational Analysis Medicinal Chemistry Fluorine Chemistry

Utility in Generating Potent Phosphodiesterase (PDE2A) Inhibitors

The 3,3-difluoropiperidine scaffold is a critical component of a new, potent in vitro phosphodiesterase 2A (PDE2A) inhibitor [1]. The compound, which contains a functionalized fluorinated piperidine, demonstrates the utility of this motif in generating potent biological activity against a therapeutically relevant CNS target [1]. This contrasts with non-fluorinated or mono-fluorinated piperidine analogs, which may not provide the same level of potency or selectivity due to differences in conformation and pKa [1].

Phosphodiesterase Inhibition CNS Drug Discovery Medicinal Chemistry

Absence of Notch-Related Toxicity in a 7-Day Rat Safety Study for a 3,3-Difluoropiperidine-Containing Gamma-Secretase Modulator

A novel series of difluoropiperidine acetic acids, closely related to the target compound, were developed as gamma-secretase modulators [1]. In a 7-day safety study, rats treated orally with compound 1f (a 2-aryl-3,3-difluoropiperidine analog) at a high dose (250 mg/kg per day, achieving an AUC(0-24)=2100 µM·h) did not exhibit Notch-related effects [1]. Notch-related toxicity is a well-known liability for earlier gamma-secretase inhibitors. This favorable safety profile, achieved with a 3,3-difluoropiperidine scaffold, differentiates it from alternative chemical series that may suffer from this target-class toxicity [1].

Gamma-Secretase Modulation In Vivo Safety Alzheimer's Disease

Optimal Application Scenarios for Procuring 3,3-Difluoropiperidine-4-carboxylic Acid


Medicinal Chemistry: Modulating Pharmacokinetic Properties of CNS Drug Candidates

This compound is best deployed as a strategic building block in CNS drug discovery programs where lowering the pKa and improving the metabolic stability of a lead series are critical objectives. The evidence for generating a potent PDE2A inhibitor [1] and mitigating Notch-related toxicity in a related scaffold [3] supports its use in designing brain-penetrant or peripherally restricted candidates with improved safety margins.

Structure-Based Drug Design: Enhancing Target Binding Affinity and Selectivity

The conformational restriction imposed by the gem-difluoro group makes this compound a valuable tool for rigidifying flexible small molecules to achieve a more favorable entropic profile upon target binding [2]. It is particularly useful when a piperidine ring is known to adopt a specific chair conformation in the target's binding pocket, as evidenced by its incorporation in NR2B NMDA receptor antagonist patents [2].

Chemical Biology: Development of PROTAC Linkers

The N-Boc protected derivative (CAS 1303972-81-7) is specifically cited for its use as a PROTAC linker, enabling the synthesis of heterobifunctional degraders . The gem-difluoro motif within the linker may impart beneficial physicochemical properties, such as enhanced solubility or cellular permeability, compared to non-fluorinated alkyl or PEG-based linkers, making it a strategic choice for optimizing the degrader's overall drug-like properties.

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